molecular formula C22H19Cl3F3NO B15157625 2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride

2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride

Cat. No.: B15157625
M. Wt: 476.7 g/mol
InChI Key: ZADUYKXVJYLICW-UHFFFAOYSA-N
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Description

2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes chlorinated phenyl groups and a trifluoromethyl-substituted phenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzophenone with trifluoromethylbenzyl chloride in the presence of a base, followed by a hydroxylation step to introduce the hydroxyethyl group. The final step involves the formation of the azanium chloride salt through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 4-Fluorophenol
  • 3-Chloro-2-fluorophenol
  • 2-Fluorophenol
  • 4-Fluoroaniline

Uniqueness

What sets 2,2-bis(4-chlorophenyl)-2-hydroxyethylphenyl]methyl})azanium chloride apart is its unique combination of chlorinated and trifluoromethyl-substituted phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

Molecular Formula

C22H19Cl3F3NO

Molecular Weight

476.7 g/mol

IUPAC Name

[2,2-bis(4-chlorophenyl)-2-hydroxyethyl]-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride

InChI

InChI=1S/C22H18Cl2F3NO.ClH/c23-19-8-4-16(5-9-19)21(29,17-6-10-20(24)11-7-17)14-28-13-15-2-1-3-18(12-15)22(25,26)27;/h1-12,28-29H,13-14H2;1H

InChI Key

ZADUYKXVJYLICW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C[NH2+]CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O.[Cl-]

Origin of Product

United States

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